molecular formula C15H22N4O2 B2868806 1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 2097922-91-1

1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2868806
CAS No.: 2097922-91-1
M. Wt: 290.367
InChI Key: FMQMQOIUGCSRHY-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base.

    Coupling with the urea moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyls, to alcohols.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.

Uniqueness

1-cyclopentyl-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-14-8-7-13(11-5-6-11)18-19(14)10-9-16-15(21)17-12-3-1-2-4-12/h7-8,11-12H,1-6,9-10H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQMQOIUGCSRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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